molecular formula C17H14N2O3 B11397536 2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B11397536
M. Wt: 294.30 g/mol
InChI Key: XICHKUPVNTVNMN-UHFFFAOYSA-N
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Description

2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is a compound that belongs to the class of acetamides and oxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves the coupling of phenoxyacetic acid with 3-phenyl-1,2-oxazol-5-amine. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy and phenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.

    Oxazole derivatives: Compounds with variations in the oxazole ring or additional functional groups.

Uniqueness

2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is unique due to its specific combination of a phenoxy group, a phenyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-phenoxy-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C17H14N2O3/c20-16(12-21-14-9-5-2-6-10-14)18-17-11-15(19-22-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20)

InChI Key

XICHKUPVNTVNMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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